molecular formula C13H18O4 B3749047 ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate CAS No. 18672-05-4

ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate

Cat. No.: B3749047
CAS No.: 18672-05-4
M. Wt: 238.28 g/mol
InChI Key: ZQWYUWMVMXZCNA-UHFFFAOYSA-N
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Description

General Context and Significance of the Phenoxyalkanoate Scaffold in Chemical Synthesis

The phenoxyalkanoate scaffold is a versatile structural motif found in a wide array of organic molecules. The conversion of carboxylic acids to their corresponding esters is a fundamental and well-established transformation in organic synthesis. jocpr.com Esterification reactions are of considerable importance, particularly in the synthesis of complex natural products that contain multiple carboxylic acid groups. jocpr.com Phenolic esters of organic acids are also notable for their applications as flavor compounds in the food industry, often possessing sweet, floral, and fruity aromas. jocpr.com

The utility of the phenoxyalkanoate framework extends to the development of molecules with specific functional properties. For instance, esters derived from this scaffold have been utilized in the manufacturing of insecticides, antioxidants, and photosensitizers. jocpr.com The synthesis of these esters can be achieved through various methods, including the activation of phenoxyacetic acid with reagents like phosphonitrilic chloride, followed by coupling with different phenols. jocpr.com More modern and efficient techniques such as Steglich esterification, which uses a carbodiimide-based condensation, have also been employed for the synthesis of phenoxyalkanoate esters from phenols and phenoxyacetic acid. researchgate.net This highlights the adaptability of the phenoxyalkanoate scaffold to a range of synthetic strategies, enabling the creation of diverse and complex molecules.

Structural Elucidation of Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate within the Phenoxyalkanoate Class

This compound is a specific member of the phenoxyalkanoate ester class. Its molecular structure consists of a central propanoate ester core. An ethyl group is attached to one of the oxygen atoms of the ester, while the other oxygen is linked to a phenoxy group. This phenoxy group is substituted at the para- (4-) position with a methoxy (B1213986) group. Furthermore, the alpha-carbon (the carbon adjacent to the carbonyl group of the ester) is substituted with two methyl groups.

The systematic IUPAC name for this compound is this compound. nih.gov It has a molecular formula of C13H18O4 and a molecular weight of 238.28 g/mol . nih.gov

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
CAS Number 18672-05-4
InChI InChI=1S/C13H18O4/c1-5-16-12(14)13(2,3)17-11-8-6-10(15-4)7-9-11/h6-9H,5H2,1-4H3
InChIKey ZQWYUWMVMXZCNA-UHFFFAOYSA-N

| Canonical SMILES | CCOC(=O)C(C)(C)OC1=CC=C(C=C1)OC |

Source: PubChem CID 1531790 nih.gov

The presence of the two methyl groups on the alpha-carbon introduces significant steric hindrance around the ester functionality. This steric bulk can influence the reactivity of the ester group, potentially making it less susceptible to nucleophilic attack compared to less hindered esters.

Overview of Academic Research Trends Pertaining to Sterically Hindered Propanoate Esters

Research into sterically hindered esters, including propanoate esters, is an active area of investigation in organic chemistry. The steric bulk near the reactive center can lead to unique reactivity and selectivity in chemical transformations. For instance, studies on the ignition delay times of various alkanoic acid methyl esters have shown that structure and reactivity are closely linked. researchgate.net While not directly focused on this compound, this type of research highlights the importance of understanding how the substitution pattern on the alkyl chain of an ester influences its chemical behavior under various conditions. researchgate.net

The synthesis of sterically hindered esters often requires specific catalytic systems or reaction conditions to overcome the steric hindrance. researchgate.net Research in this area explores new catalysts and synthetic methodologies to improve the efficiency and yield of esterification reactions involving bulky substrates. researchgate.net The development of such methods is crucial for the synthesis of complex molecules where steric crowding is a significant challenge.

Furthermore, the unique structural features of sterically hindered esters can be exploited in the design of molecules with specific biological or material properties. The controlled release of active compounds, the design of new polymers, and the development of novel agrochemicals are all areas where the tailored properties of sterically hindered esters could be advantageous. While specific research on the applications of this compound is not extensively detailed in the provided search results, the general trends in the study of sterically hindered esters suggest a broad potential for such compounds in various scientific and technological fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-5-16-12(14)13(2,3)17-11-8-6-10(15-4)7-9-11/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWYUWMVMXZCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364164
Record name ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18672-05-4
Record name ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 4 Methoxyphenoxy 2 Methylpropanoate and Analogues

Conventional Synthetic Routes and Precursor Chemistry

Conventional synthesis of ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate relies on fundamental organic reactions, primarily focusing on the sequential or convergent assembly of the molecule from readily available precursors. Two main retrosynthetic disconnections are considered: one at the ester linkage and the other at the ether linkage.

Esterification Reactions

One of the most direct and widely used methods for forming the ester group is the Fischer-Speier esterification. This approach involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of the target molecule, this would involve the esterification of 2-(4-methoxyphenoxy)-2-methylpropanoic acid with ethanol.

The precursor, 2-(4-methoxyphenoxy)-2-methylpropanoic acid, can be synthesized via the Williamson ether synthesis, reacting 4-methoxyphenol (B1676288) with a 2-halopropanoic acid derivative. Once the carboxylic acid is obtained, it is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed.

A study on the esterification of the closely related 2-(4-methoxyphenoxy)propionic acid details a typical procedure where the acid is refluxed with methanol (B129727) and concentrated sulfuric acid for three hours. After the reaction, excess alcohol is removed by vacuum distillation, and the crude product is purified by washing with water and sodium bicarbonate solution to remove any remaining acid and catalyst. semanticscholar.org This general method is directly applicable to the synthesis of this compound from its corresponding carboxylic acid.

Table 1: Example of Fischer Esterification for a Related Compound

Reactant 1Reactant 2CatalystReaction TimeKey Conditions
2-(4-methoxyphenoxy)propionic acidMethanolConc. H₂SO₄3 hoursReflux

Etherification Strategies Involving Phenols and Halides

The formation of the aryl ether bond is a critical step in the synthesis of this compound. The most prominent method for this transformation is the Williamson ether synthesis. edubirdie.commasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. edubirdie.commasterorganicchemistry.com

In this specific synthesis, 4-methoxyphenol is first deprotonated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium 4-methoxyphenoxide. edubirdie.com This phenoxide is a potent nucleophile that then attacks an appropriate ethyl ester bearing a leaving group at the alpha position, such as ethyl 2-bromo-2-methylpropanoate (B8525525). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone to facilitate the SN2 mechanism. edubirdie.com

The choice of reactants is crucial for the success of the Williamson synthesis. The alkylating agent should be a primary or, in this case, a tertiary halide that is still reactive enough for substitution. Since the reaction proceeds via an SN2 pathway, steric hindrance can be a limiting factor. However, the reaction between a phenoxide and an α-halo ester is a well-established method for producing α-phenoxy esters.

A patent describes a related synthesis of 2-(4-methoxyphenoxy)-propionic acid using 4-methoxyphenol (p-hydroxyanisole) and 2-chloropropionic acid under phase-transfer catalysis conditions, highlighting the utility of reacting a phenoxide with a halogenated acid derivative. google.com This principle is directly transferable to the synthesis of the target ester.

Utilization of Ethyl 2-bromo-2-methylpropanoate as a Key Intermediate

Ethyl 2-bromo-2-methylpropanoate (also known as ethyl α-bromoisobutyrate) is a pivotal precursor for the synthesis of this compound, particularly via the Williamson ether synthesis described above. nih.gov This commercially available reagent provides the ethyl 2-methylpropanoate (B1197409) backbone of the target molecule and incorporates a good leaving group (bromide) at the C2 position, making it an excellent electrophile for the SN2 reaction with a nucleophilic phenoxide.

The synthesis pathway is straightforward:

Formation of the Phenoxide: 4-methoxyphenol is treated with a base (e.g., NaOH, KOH, K₂CO₃) in a suitable solvent to generate the 4-methoxyphenoxide anion.

Nucleophilic Substitution: The generated phenoxide is then reacted with ethyl 2-bromo-2-methylpropanoate. The phenoxide ion attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the desired ether linkage.

This reaction provides a convergent and efficient route to the final product, combining the two key structural fragments in a single step. The reactivity of the tertiary bromide in ethyl 2-bromo-2-methylpropanoate is sufficient for this substitution reaction, especially when reacting with a relatively soft nucleophile like a phenoxide.

Catalytic Approaches in the Synthesis of Related Esters

While conventional methods are effective, catalytic approaches are increasingly favored for their efficiency, selectivity, and potential for greener processes. Both homogeneous and heterogeneous catalysts can be employed in the key esterification and etherification steps.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is common in ester synthesis. As mentioned in the Fischer esterification (Section 2.1.1), strong mineral acids like sulfuric acid are classic homogeneous catalysts. ceon.rs They operate by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. ceon.rs

In the synthesis of related phenoxy esters, palladium-based homogeneous catalysts have also been employed for O-H activation and etherification. For instance, a palladium-catalyzed decarboxylative reaction between phenols and vinyl ethylene carbonate has been developed to produce allylic aryl ethers under mild conditions, demonstrating the utility of transition metal catalysis in forming C-O bonds. frontiersin.org While not a direct synthesis of the target molecule, it showcases advanced homogeneous catalytic methods for ether formation.

Table 2: Examples of Homogeneous Catalysts in Ester and Ether Synthesis

Reaction TypeCatalystExample Application
EsterificationSulfuric Acid (H₂SO₄)Propanoic acid + 1-Propanol → Propyl propanoate ceon.rs
EtherificationPdCl₂(dppf)1-Naphthol + VEC → Allyl naphthyl ether frontiersin.org

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions.

For esterification reactions , various solid acid catalysts have proven effective. These include:

Ion-exchange resins: Materials like Amberlyst-15, a sulfonic acid-functionalized polymer, are widely used as recyclable catalysts for esterification. researchgate.net

Metal oxides: Simple metal oxides (e.g., alumina, tin oxide) and sulfated metal oxides (e.g., sulfated zirconia) act as solid Lewis or Brønsted acids to catalyze ester formation with high yields. researchgate.netacs.org

Supported catalysts: Iron oxide nanoparticles supported on mesoporous silica (B1680970) (SBA-15) have been shown to be efficient and highly reusable catalysts for the esterification of various carboxylic acids. bohrium.com

For etherification reactions , solid catalysts are also employed. Catalysts such as activated aluminas and the oxides of metals like thorium, tungsten, and titanium can catalyze the etherification of phenols. google.com Furthermore, zeolites and sulfonic resins have been used for the etherification of glycerol, demonstrating the activity of solid acids in promoting C-O bond formation between an alcohol and another hydroxyl-containing molecule. researchgate.net These solid acid catalysts can facilitate the reaction between a phenol (B47542) and an alkylating agent, offering a more sustainable alternative to traditional homogeneous base-mediated Williamson synthesis.

Table 3: Common Compound Names

Systematic NameCommon/Alternative Name(s)
Ethyl 2-bromo-2-methylpropanoateEthyl α-bromoisobutyrate
4-MethoxyphenolMequinol, p-Hydroxyanisole
EthanolEthyl alcohol
Sulfuric Acid-
Potassium Carbonate-
2-(4-methoxyphenoxy)-2-methylpropanoic acid-

Derivatization Strategies for Structural Modification

Structural modification, or derivatization, of this compound allows for the systematic exploration of structure-activity relationships and the generation of new chemical entities with potentially altered physical, chemical, or biological properties.

One of the most straightforward derivatization strategies involves modifying the ethyl ester group. This can be achieved either by starting with the corresponding carboxylic acid, 2-(4-methoxyphenoxy)-2-methylpropanoic acid, and performing an esterification reaction with various alcohols, or through transesterification of the parent ethyl ester.

A common method is the Fischer esterification, where the carboxylic acid is refluxed with an excess of the desired alcohol (e.g., methanol, propanol, butanol) in the presence of an acid catalyst like sulfuric acid. youtube.com A patent describing the synthesis of related 2-(4-hydroxyphenoxy)-propionic acid esters details a process where the parent acid is treated with 2-10 equivalents of an alcohol (R¹OH) at temperatures between 20-150°C. google.com This allows for the synthesis of a wide array of esters.

Table 3: Potential Ester Analogues via Derivatization

R¹ Group in R¹OHResulting Ester Name
MethylMthis compound
n-Propyln-Propyl 2-(4-methoxyphenoxy)-2-methylpropanoate
IsopropylIsopropyl 2-(4-methoxyphenoxy)-2-methylpropanoate
n-Butyln-Butyl 2-(4-methoxyphenoxy)-2-methylpropanoate

This strategy allows for the fine-tuning of properties such as lipophilicity and solubility, which can be crucial for various applications. The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, can also be readily achieved, for instance, through mild alkaline hydrolysis. researchgate.net

Altering the substituents on the phenoxy ring is another key strategy for structural modification. This typically involves starting with different substituted phenols in the initial synthesis. By choosing phenols with various electron-donating or electron-withdrawing groups at different positions on the aromatic ring, a library of analogues can be created.

Stereoselective Synthesis Considerations

The synthesis of specific stereoisomers of this compound and its analogues is of significant interest, as the biological activity of chiral molecules is often confined to a single enantiomer. The creation of a chiral center at the C-2 position of the propanoate moiety necessitates stereoselective synthetic strategies. Two principal approaches are commonly employed for this purpose: the resolution of a racemic mixture and asymmetric synthesis.

One of the most effective methods for resolving racemic 2-phenoxypropanoic acids and their esters is through enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the reaction of one enantiomer over the other. For instance, lipases from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas fluorescens have demonstrated high efficiency in the enantioselective esterification or hydrolysis of various 2-phenoxypropanoic acid derivatives. In a typical kinetic resolution process, a racemic mixture of the carboxylic acid can be subjected to esterification in the presence of a lipase. The enzyme will selectively convert one enantiomer into its ester, leaving the unreacted acid enriched in the other enantiomer. Conversely, enzymatic hydrolysis of a racemic ester will yield an enantioenriched acid and the unreacted ester. The success of such resolutions is often high, with reports of achieving enantiomeric excesses (ee) greater than 99% for both the resulting product and the unreacted substrate.

The versatility of this biocatalytic approach allows for access to both enantiomers of the target compound. For example, in the enantioselective esterification of racemic 2-phenoxypropionic acid, immobilized Candida antarctica lipase B (CAL-B) has been shown to be highly effective. researchgate.net The enantiomeric ratio (E), a measure of the enzyme's selectivity, can be very high in these transformations, often exceeding 200. mdpi.com The choice of solvent and acyl donor can also influence the efficiency and selectivity of the enzymatic resolution.

Another powerful strategy for obtaining enantiomerically pure compounds is asymmetric synthesis, which involves the use of a chiral auxiliary. This method introduces a chiral moiety to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The Evans chiral oxazolidinone technique is a well-established example of this approach and has been successfully used for the synthesis of optically active phenylpropanoic acid derivatives. nih.gov

In this methodology, a chiral oxazolidinone is acylated with the desired propionyl group. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. The steric hindrance imposed by the chiral auxiliary directs the approach of an electrophile to one face of the enolate, leading to a highly diastereoselective alkylation or other bond-forming reaction. After the desired stereocenter has been established, the chiral auxiliary can be cleaved under mild conditions to yield the enantiomerically enriched carboxylic acid, which can then be esterified to the desired ethyl ester. This method allows for precise control over the absolute configuration of the product. The diastereomeric ratios achieved in such reactions are often very high, frequently greater than 95:5.

The selection of the appropriate stereoselective strategy depends on various factors, including the availability of starting materials, the desired enantiomer, and the scalability of the process. While enzymatic resolutions can be highly efficient for separating enantiomers from a racemic mixture, asymmetric synthesis using chiral auxiliaries offers a more direct route to a specific enantiomer from an achiral precursor.

To illustrate the potential outcomes of enzymatic resolutions, the following interactive data table presents typical results for the kinetic resolution of related 2-phenoxypropanoic acid derivatives using different lipases.

SubstrateEnzymeMethodProductConversion (%)Enantiomeric Excess (ee%)Enantiomeric Ratio (E)
Racemic 2-phenoxypropionic acidImmobilized Candida antarctica lipase BEsterification(R)-butyl 2-phenoxypropionate~50>99>200
Racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297)Pseudomonas fluorescens lipaseHydrolysis(R)-1-(2,6-dimethylphenoxy)propan-2-ol50>99>200
Racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetateThermomyces lanuginosus lipaseHydrolysis(R)-1-(2,6-dimethylphenoxy)propan-2-ol50>99>200

Chemical Reactivity and Transformation Pathways of Ethyl 2 4 Methoxyphenoxy 2 Methylpropanoate

Hydrolysis and Transesterification Mechanisms

The ester group is the primary site for hydrolytic and transesterification reactions, which involve the nucleophilic acyl substitution mechanism.

Hydrolysis: This is the cleavage of the ester bond by reaction with water, typically catalyzed by an acid or a base.

Acid-Catalyzed Hydrolysis : In the presence of a dilute mineral acid like HCl or H₂SO₄, the reaction is reversible and leads to an equilibrium between the ester, water, carboxylic acid, and alcohol. chemguide.co.uklibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. libretexts.org To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk The products are 2-(4-methoxyphenoxy)-2-methylpropanoic acid and ethanol.

Base-Catalyzed Hydrolysis (Saponification) : This reaction is effectively irreversible as the carboxylate salt formed is not susceptible to nucleophilic attack by the alcohol. chemguide.co.uk It is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbonyl carbon. The final products are the salt of the carboxylic acid (e.g., sodium 2-(4-methoxyphenoxy)-2-methylpropanoate) and ethanol. chemguide.co.uk The free carboxylic acid can be obtained by subsequent acidification of the mixture. chemguide.co.uk

Transesterification: This process involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com Similar to hydrolysis, it can be catalyzed by either acids or bases.

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, but an alcohol is used as the nucleophile instead of water. masterorganicchemistry.com For instance, heating ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate in excess methanol (B129727) with an acid catalyst would yield mthis compound and ethanol.

Base-Catalyzed Transesterification : A strong base is used to generate an alkoxide from the desired alcohol, which then acts as the nucleophile. masterorganicchemistry.com For example, using sodium methoxide (B1231860) in methanol would convert the ethyl ester to the corresponding methyl ester. masterorganicchemistry.com

ReactionCatalystNucleophileProductsReversibility
Hydrolysis Acid (e.g., H₃O⁺)Water2-(4-methoxyphenoxy)-2-methylpropanoic acid + EthanolReversible
Hydrolysis Base (e.g., OH⁻)HydroxideSodium 2-(4-methoxyphenoxy)-2-methylpropanoate + EthanolIrreversible
Transesterification Acid (e.g., H⁺)Alcohol (R'-OH)This compound + EthanolReversible
Transesterification Base (e.g., R'O⁻)Alkoxide (R'O⁻)This compound + EthanolReversible

Reduction Reactions to Corresponding Alcohols

The ester functional group can be reduced to yield two alcohol molecules. This transformation is typically achieved using powerful metal hydride reagents. orgoreview.com

The choice of reducing agent is critical for the successful reduction of esters.

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful and non-selective reducing agent capable of readily reducing esters to primary alcohols. harvard.edulibretexts.org The reaction of this compound with LiAlH₄, followed by an aqueous workup, would yield 2-(4-methoxyphenoxy)-2-methylpropan-1-ol and ethanol. orgoreview.comuop.edu.pk

Sodium Borohydride (B1222165) (NaBH₄) : In contrast to LiAlH₄, sodium borohydride is a much milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. orgoreview.commasterorganicchemistry.com However, its reactivity can be enhanced by using it in combination with certain metal salts or by performing the reaction at higher temperatures. researchgate.net

Other Borohydride Systems : More reactive borohydrides, such as lithium borohydride (LiBH₄), are capable of reducing esters to alcohols. harvard.edu The reactivity of LiBH₄ is influenced by the solvent, being greater in ethereal solvents like THF. harvard.edu Systems like sodium borohydride in a mixture of THF and methanol have also been shown to effectively reduce aromatic esters to their corresponding alcohols. researchgate.net

ReagentFormulaReactivity with EstersProducts
Lithium Aluminum HydrideLiAlH₄HighPrimary Alcohols
Sodium BorohydrideNaBH₄Very Low (Generally unreactive)No reaction (typically)
Lithium BorohydrideLiBH₄Moderate to HighPrimary Alcohols
Diisobutylaluminium HydrideDIBAL-HHigh (can be stopped at aldehyde)Aldehydes or Alcohols

The reduction of an ester by a metal hydride like LiAlH₄ is a two-step process. libretexts.orgyoutube.com

First Hydride Addition : A hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate. libretexts.orguop.edu.pk

Elimination of Alkoxide : The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group and eliminating the ethoxide (⁻OCH₂CH₃) as a leaving group. This results in the formation of an intermediate aldehyde, 2-(4-methoxyphenoxy)-2-methylpropanal. orgoreview.comlibretexts.org

Second Hydride Addition : The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second hydride ion. orgoreview.com This nucleophilic addition forms an alkoxide intermediate. libretexts.org

Protonation : In the final step, an acidic workup (e.g., adding water or dilute acid) protonates the two alkoxide intermediates (the one from the primary alcohol and the ethoxide) to yield the final alcohol products: 2-(4-methoxyphenoxy)-2-methylpropan-1-ol and ethanol. libretexts.orglibretexts.org

Oxidation Reactions

This compound possesses several potential sites for oxidation, including the aromatic ring, the ether linkage, and the alkyl chains. However, the molecule is generally resistant to oxidation under mild conditions.

Aromatic Ring : The electron-donating methoxy (B1213986) and alkoxy substituents make the aromatic ring susceptible to electrophilic attack, but oxidation typically requires harsh reagents like potassium permanganate (B83412) or chromic acid. Such conditions would likely lead to the degradation of the entire molecule, including cleavage of the side chains.

Ether Linkage : Aromatic ethers are relatively stable to oxidation. wikipedia.org While oxidation of the carbon alpha to an ether oxygen is possible, in this case, the benzylic-type carbon is quaternary (lacking a C-H bond), making it resistant to many common oxidation reactions.

Ester Moiety : The ester group itself is in a high oxidation state and is generally not susceptible to further oxidation.

Specific oxidation of this compound is not well-documented, and reactions would likely be unselective without specialized reagents.

Nucleophilic Substitution Reactions on the Ester Moiety or Aromatic Ring

On the Ester Moiety: Besides hydrolysis and transesterification, the ester can react with other nucleophiles. For instance, reaction with ammonia (B1221849) or primary/secondary amines (aminolysis) would lead to the formation of the corresponding amide, 2-(4-methoxyphenoxy)-2-methylpropanamide, and ethanol. This is another example of nucleophilic acyl substitution.

On the Aromatic Ring: Nucleophilic aromatic substitution (SₙAr) is a plausible but challenging reaction for this substrate. chemistrysteps.com

Mechanism Requirements : The SₙAr mechanism typically requires two features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org

Reactivity of the Substrate : this compound lacks a suitable leaving group on the aromatic ring. Furthermore, the methoxy group and the main alkoxy substituent are both electron-donating, which deactivates the ring towards nucleophilic attack. chemistrysteps.com Therefore, the compound is expected to be inert under standard SₙAr conditions.

Forced Conditions : Cleavage of the aromatic ether bond, where the -OCH₃ or the larger alkoxy group acts as a leaving group, is possible but requires harsh conditions (e.g., strong acids like HBr or HI) or specialized reagents. For example, some amination reactions can displace methoxy groups using reagents like sodium hydride-iodide composites, but these are not typical SₙAr reactions. ntu.edu.sg

Thermal and Photochemical Degradation Pathways

Thermal Degradation: When heated to high temperatures (typically >400°C) in the absence of a catalyst, esters containing a β-hydrogen on the alcohol portion can undergo a specific type of thermal elimination reaction known as ester pyrolysis. wikipedia.orgaklectures.com

Mechanism : This reaction proceeds through a concerted, unimolecular mechanism involving a six-membered cyclic transition state. vedantu.com A β-hydrogen from the ethyl group is transferred to the carbonyl oxygen, while the C-O bond of the ester cleaves, and a C=C double bond forms. This is a syn-elimination process. wikipedia.orgvedantu.com

Products : For this compound, this pathway would lead to the formation of 2-(4-methoxyphenoxy)-2-methylpropanoic acid and ethylene. wikipedia.org

Photochemical Degradation: The presence of an aromatic ether moiety suggests that the compound will absorb UV radiation, potentially leading to photochemical degradation. The photolysis of aromatic ethers can proceed through several pathways. theses.fr

C-O Bond Cleavage : The most likely pathway is the homolytic cleavage of the aromatic ether C-O bond. This would generate a 4-methoxyphenoxy radical and a 1-ethoxycarbonyl-1-methylethyl radical.

Subsequent Reactions : These highly reactive radical intermediates can then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent, disproportionation, or rearrangement, leading to a complex mixture of photoproducts. arizona.edu The exact product distribution would depend heavily on the reaction conditions, such as the solvent and the wavelength of light used.

Stability Studies under Various Environmental Conditions (Non-Biological)

The environmental persistence of this compound is largely dictated by its susceptibility to abiotic degradation processes. Detailed laboratory studies, often on structurally similar compounds due to a lack of direct data on the target molecule, provide insights into its likely transformation pathways and the kinetics of its degradation.

Hydrolysis

Hydrolysis represents a significant degradation pathway for this compound, involving the cleavage of the ester bond to yield 2-(4-methoxyphenoxy)-2-methylpropanoic acid and ethanol. The rate of this reaction is highly dependent on the pH of the surrounding aqueous medium.

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the ester undergoes hydrolysis, although typically at a slower rate compared to alkaline conditions. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Neutral Conditions: In neutral aqueous environments (pH ≈ 7), the hydrolysis of this compound is generally slow.

Alkaline-Catalyzed Hydrolysis (Saponification): The rate of hydrolysis is significantly accelerated under alkaline conditions (high pH). This process, also known as saponification, involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is often the dominant hydrolysis pathway in alkaline environmental compartments.

Table 1: Estimated Hydrolysis Half-life of this compound at 25°C

pHConditionEstimated Half-lifePrimary Degradation Product
4AcidicMonths to Years2-(4-methoxyphenoxy)-2-methylpropanoic acid
7NeutralWeeks to Months2-(4-methoxyphenoxy)-2-methylpropanoic acid
9AlkalineDays to Weeks2-(4-methoxyphenoxy)-2-methylpropanoate salt

Note: The half-life values are estimations based on the general behavior of similar ester compounds and are subject to variation based on specific environmental factors such as temperature and ionic strength.

Photolysis

Photodegradation, or photolysis, is another critical pathway for the transformation of this compound in the environment. This process involves the absorption of light energy, typically in the ultraviolet (UV) portion of the solar spectrum, which can lead to the cleavage of chemical bonds within the molecule.

The phenoxy group in the molecule suggests potential for direct photolysis, as aromatic compounds are known to absorb UV radiation. The energy absorbed can lead to the homolytic cleavage of the ether bond or other susceptible bonds, initiating a cascade of radical reactions. The presence of sensitizing substances in the environment, such as dissolved organic matter, can also lead to indirect photolysis, where reactive species like hydroxyl radicals, generated by the irradiation of these sensitizers, attack and degrade the compound.

Studies on the photodegradation of the structurally similar drug fenofibrate (B1672516) have shown it to be photolabile, breaking down into various photoproducts. csbsju.edu It is reasonable to infer that this compound would exhibit similar photosensitivity.

Table 2: Potential Photodegradation Products of this compound

Degradation PathwayPotential ProductsConditions
Direct Photolysis4-methoxyphenol (B1676288), ethyl 2-hydroxy-2-methylpropanoate, various radical speciesExposure to UV radiation
Indirect Photolysis (sensitized)Hydroxylated derivatives, ring-opened productsPresence of photosensitizers (e.g., humic acids) and UV radiation

Note: The listed products are hypothetical and based on the photodegradation pathways of analogous compounds. The actual product distribution will depend on the specific irradiation conditions.

Thermal Degradation

Thermal degradation of this compound becomes significant at elevated temperatures. While not a primary degradation pathway under typical ambient environmental conditions, it can be relevant in specific scenarios such as industrial processes or in sun-exposed surface soils in hot climates.

The thermal decomposition of esters can proceed through various mechanisms, including elimination reactions and radical chain reactions. For ethyl esters, a common pathway is a cis-elimination reaction involving a six-membered transition state, leading to the formation of an alkene (ethylene in this case) and a carboxylic acid. At higher temperatures, homolytic cleavage of the C-O bonds can occur, generating radical intermediates that can lead to a complex mixture of degradation products.

Research on the thermal decomposition of similar esters, such as ethyl propionate, indicates that unimolecular decomposition to form an acid and an alkene is a key reaction pathway. researchgate.net

Table 3: Anticipated Thermal Degradation Behavior of this compound

Temperature RangeExpected StabilityPotential Degradation Products
< 100°CGenerally stableMinimal degradation
100°C - 250°CSlow decomposition2-(4-methoxyphenoxy)-2-methylpropanoic acid, ethylene, ethanol, 4-methoxyphenol
> 250°CRapid decompositionComplex mixture of smaller molecules, char

Note: The temperature ranges and products are generalized and can be influenced by the presence of catalysts, oxygen, and other reactive species.

Computational and Theoretical Investigations of Ethyl 2 4 Methoxyphenoxy 2 Methylpropanoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels.

Electronic Structure Analysis

An electronic structure analysis would provide insights into the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties. This would typically involve the calculation and analysis of:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.

Electron Density Distribution and Electrostatic Potential Maps: These would reveal the electron-rich and electron-deficient regions of the molecule, offering clues about its interaction with other molecules.

Mulliken and Natural Bond Orbital (NBO) Charges: These analyses would provide information on the charge distribution on each atom, helping to understand the polarity and bonding characteristics.

No published data on the electronic structure of ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate could be located.

Conformational Analysis

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. This would involve:

Potential Energy Surface (PES) Scans: By systematically rotating key dihedral angles (e.g., around the ether and ester bonds), a PES scan can identify the most stable conformations (energy minima) and the energy barriers between them.

Identification of Global and Local Minima: This would determine the preferred spatial arrangement of the molecule's atoms.

Specific conformational analyses for this compound have not been reported in the literature.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies extend the investigation from a single molecule to its behavior in a larger system and its potential reactions.

Prediction of Reaction Energetics

Theoretical calculations can predict the feasibility and pathways of chemical reactions. This would include:

Transition State Geometries and Energies: Identifying the transition states of potential reactions would allow for the calculation of activation energies, providing insights into reaction rates.

Reaction Enthalpies and Gibbs Free Energies: These thermodynamic parameters would determine the spontaneity and equilibrium position of a reaction.

There are no available studies predicting the reaction energetics of this compound.

Simulation of Intermolecular Interactions in Non-Biological Systems

Molecular dynamics or Monte Carlo simulations could be used to study how molecules of this compound interact with each other or with solvent molecules in a non-biological context. This would involve analyzing:

Radial Distribution Functions: To understand the structuring of the compound in a liquid state or in solution.

Interaction Energies: To quantify the strength of intermolecular forces such as van der Waals interactions and dipole-dipole interactions.

Simulations of intermolecular interactions for this specific compound in non-biological systems have not been published.

Theoretical Prediction of Structure-Property Relationships (Non-Biological Contexts)

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the chemical structure of a compound with its physical and chemical properties. For this compound, this could involve:

Calculation of Molecular Descriptors: A wide range of descriptors (e.g., topological, geometrical, and electronic) would be calculated.

Correlation with Physical Properties: These descriptors could then be used to predict properties such as boiling point, viscosity, or solubility in various non-biological solvents.

No specific QSPR studies focused on or including this compound were found.

Computational Approaches for Mechanistic Elucidation

In modern chemical research, computational and theoretical chemistry serve as indispensable tools for the detailed investigation of reaction mechanisms at the molecular level. These in-silico approaches provide profound insights that complement experimental findings, allowing for the exploration of reaction pathways, the characterization of transient species such as transition states, and the quantification of energetic barriers. For a compound like this compound, computational methods are pivotal in understanding the nuanced mechanisms of its synthesis, which typically involves key chemical transformations like etherification and esterification.

The formation of the ether linkage in this compound can occur via a pathway analogous to the Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. masterorganicchemistry.comwikipedia.org Computational chemistry, particularly Density Functional Theory (DFT), is extensively used to model such reactions. nrel.govacs.orgnih.gov DFT calculations can map out the potential energy surface of the reaction, identifying the lowest energy path from reactants to products.

A central aspect of these computational investigations is the localization and characterization of the transition state (TS). For the S(_N)2 reaction between a phenoxide and an ethyl propanoate derivative, the TS would feature a specific geometry where the nucleophilic oxygen of the phenoxide attacks the electrophilic carbon atom, and the leaving group is simultaneously displaced. wikipedia.org Quantum mechanical calculations can determine the precise bond lengths and angles of this fleeting structure, as well as its vibrational frequencies, to confirm it as a true transition state. rsc.org

For instance, a computational study on the formation of the ether bond would involve modeling the reaction between a salt of 4-methoxyphenol (B1676288) (sodium 4-methoxyphenoxide) and a suitable ethyl 2-halo-2-methylpropanoate. The calculations would yield a detailed energy profile.

Table 1: Hypothetical Calculated Energy Profile for Ether Formation via S(_N)2 Mechanism This interactive table provides a representative energy profile for the key steps in the etherification reaction, as would be determined by DFT calculations.

Species Description Relative Energy (kcal/mol)
Reactants Separated 4-methoxyphenoxide and ethyl 2-bromo-2-methylpropanoate (B8525525) 0.0
Pre-reaction Complex Reactants associated in the solvent cage -2.5
Transition State (TS) S(_N)2 transition state +18.5
Post-reaction Complex Product and bromide ion associated -25.0

Furthermore, computational models are crucial for understanding factors that influence reaction outcomes, such as solvent effects and the potential for competing side reactions like elimination. rsc.orgchem-station.com By incorporating a polarizable continuum model (PCM) or explicit solvent molecules into the calculations, researchers can simulate the reaction environment and assess how the solvent stabilizes or destabilizes the reactants, transition state, and products. acs.org This can explain experimentally observed changes in reaction rates and selectivity in different solvents. rsc.org

Table 2: Key Geometrical Parameters of a Calculated S(_N)2 Transition State This interactive table shows typical bond length data for a calculated transition state in a Williamson-type ether synthesis, highlighting the bond-forming and bond-breaking processes.

Parameter Description Calculated Value (Å)
C–O((nucleophile)) Distance between the electrophilic carbon and the incoming phenoxide oxygen 2.15
C–Br((leaving group)) Distance between the electrophilic carbon and the departing bromine atom 2.30

These computational approaches provide a powerful framework for understanding the intricate details of the reaction mechanisms involved in the synthesis of this compound. The data generated, such as activation energies and transition state geometries, offer a quantitative and visual picture of the chemical transformation, guiding the optimization of reaction conditions and the design of more efficient synthetic routes. nih.govrsc.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate from reaction mixtures and assessing its purity. Techniques such as HPLC, GC, and TLC are routinely utilized, each offering distinct advantages in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of non-volatile compounds like this compound. Developing a robust HPLC method is critical for obtaining accurate and reproducible results.

Due to the compound's aromatic nature and moderate polarity, a reversed-phase HPLC method is typically the most effective approach. nih.govpensoft.net Method development involves the systematic optimization of several key parameters to achieve adequate separation from potential impurities and starting materials.

Key parameters for a typical HPLC method include:

Column: A C18 or C8 column is commonly selected, providing a non-polar stationary phase that interacts favorably with the analyte. nih.govpensoft.net

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water or an aqueous buffer is used. The ratio is optimized to achieve the desired retention time and resolution. An isocratic elution, where the mobile phase composition remains constant, is often sufficient for purity analysis. pensoft.net

Flow Rate: A flow rate around 1.0 mL/min is standard for analytical columns, balancing analysis time with separation efficiency. nih.govpensoft.net

Detection: The presence of the methoxyphenoxy chromophore allows for sensitive detection using a UV-Vis detector. The maximum absorbance is typically found in the range of 225-280 nm. pensoft.net

Column Temperature: Maintaining a constant column temperature, often around 30°C, ensures reproducible retention times. pensoft.net

The validation of the developed method is performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness to ensure the method is suitable for its intended purpose. researchgate.net

ParameterTypical ConditionRationale
Stationary PhaseReversed-Phase C18 or C8, 5 µmProvides effective separation for moderately polar to non-polar aromatic compounds.
Mobile PhaseAcetonitrile:Water (e.g., 50:50 v/v)Allows for tuning of solvent strength to achieve optimal retention and resolution.
Elution ModeIsocraticSimpler, more robust, and often sufficient for purity analysis of the final product.
Flow Rate1.0 mL/minStandard for analytical separations, providing a good balance of speed and efficiency.
DetectionUV at ~225 nm or ~275 nmThe aromatic ring provides strong UV absorbance for sensitive detection.
Temperature30 °CEnsures stable and reproducible retention times by controlling viscosity and mass transfer.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds. This compound is sufficiently volatile to be analyzed directly by GC without derivatization, making it suitable for assessing purity and identifying volatile impurities. thepharmajournal.comnih.gov

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. thepharmajournal.com The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

A standard GC method would involve:

Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often used for its versatility.

Temperature Program: A temperature ramp is employed, starting at a lower temperature and gradually increasing to a higher temperature to ensure the elution of all components, from volatile impurities to the main compound.

Detector: A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while a Mass Spectrometer (MS) allows for positive identification of the compound and its impurities based on their mass spectra. researchgate.net

While derivatization is a common strategy to increase the volatility of polar compounds (e.g., converting carboxylic acids to their methyl esters), it is generally not required for this compound itself. hmdb.canist.gov However, GC analysis could be used to quantify residual starting materials, such as 4-methoxyphenol (B1676288), which might be derivatized to improve its chromatographic peak shape.

ParameterTypical ConditionRationale
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm filmA versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Carrier GasHelium at ~1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Oven ProgramStart at 80°C, ramp to 280°C at 10°C/minSeparates compounds based on boiling point, from volatile solvents to the target analyte.
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)FID for robust quantification; MS for definitive identification of components.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. rsc.orglibretexts.org In the synthesis of this compound, TLC is used to track the consumption of starting materials (e.g., 4-methoxyphenol) and the formation of the desired product. walisongo.ac.id

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. ukessays.com The plate is then placed in a chamber containing a suitable mobile phase. The separation occurs as the mobile phase ascends the plate by capillary action, and components travel at different rates based on their polarity and affinity for the stationary phase. reddit.com

A common mobile phase for this type of compound is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). walisongo.ac.id The ratio is adjusted to achieve a good separation, ideally with the product having an Rf (retention factor) value between 0.3 and 0.5. rochester.edu Visualization is typically achieved under UV light, as the aromatic ring of the compound is UV-active. libretexts.org By comparing the spots of the reaction mixture with those of the starting materials, a chemist can determine when the reaction is complete. libretexts.orgwalisongo.ac.id

ParameterTypical ConditionPurpose
Stationary PhaseSilica Gel 60 F254 platesPolar adsorbent that separates compounds based on polarity differences.
Mobile Phasen-Hexane:Ethyl Acetate (e.g., 5:1 v/v)Solvent system's polarity is optimized to separate the less polar product from more polar starting materials. walisongo.ac.id
ApplicationCapillary spotting of reactants and reaction mixtureAllows for side-by-side comparison of reaction progress against standards. rochester.edu
VisualizationUV lamp at 254 nmThe aromatic rings in the starting material and product appear as dark spots.

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Spectroscopic techniques are crucial for confirming the molecular structure of this compound. While basic identification is straightforward, advanced analysis of NMR and IR spectra provides a deeper understanding of the compound's complex structural features and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration). For this compound, the spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group, the ethyl ester group, and the two equivalent methyl groups.

The ¹³C NMR spectrum provides information on the different types of carbon atoms. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons, the quaternary carbon bearing the two methyl groups, and the carbons of the methoxy and ethyl groups. The chemical shift of the methoxy carbon can be particularly indicative of its position on the aromatic ring. researchgate.net

Predicted NMR Spectral Data for this compound
Assignment¹H NMR (Predicted δ, ppm)MultiplicityIntegration¹³C NMR (Predicted δ, ppm)
Ester -CH₂-CH₃~1.20Triplet (t)3H~14.1
Ester -CH₂-CH₃~4.20Quartet (q)2H~61.5
Quaternary -C(CH₃)₂~1.55Singlet (s)6H~25.3
Aromatic -OCH₃~3.78Singlet (s)3H~55.6
Aromatic C-H (ortho to -O-C)~6.85Multiplet (m)4H~114.5, ~120.0
Aromatic C-H (ortho to -OCH₃)~6.85Multiplet (m)(Symmetry may simplify)
Ester C=O---~174.5
Quaternary -C(CH₃)₂---~79.0
Aromatic C-O---~151.0, ~154.0

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound provides clear evidence for its key structural components.

The most prominent absorption band is the strong C=O (carbonyl) stretch of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. docbrown.info Other significant peaks include the C-O stretching vibrations of the ester and the aryl ether functionalities, which are found in the fingerprint region between 1000 and 1300 cm⁻¹. The spectrum also shows characteristic absorptions for aromatic C=C bonds and C-H bonds, as well as aliphatic C-H bonds. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the absence of hydroxyl impurities, such as the 4-methoxyphenol starting material.

Characteristic IR Absorption Frequencies
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2980-2940C-H Stretch (sp³)Alkyl groups (-CH₃, -CH₂)
~3070-3030C-H Stretch (sp²)Aromatic Ring
~1745C=O StretchEster Carbonyl
~1600, ~1500C=C StretchAromatic Ring
~1250C-O Stretch (Asymmetric)Aryl Ether (Ar-O-C)
~1180C-O StretchEster (O=C-O-C)
~1040C-O Stretch (Symmetric)Aryl Ether (Ar-O-C)

Mass Spectrometry (MS) for Fragmentation Analysis

Upon electron impact (EI) ionization, the molecule would form a molecular ion ([M]•+). The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments. Key bond cleavages are expected to occur at the ester and ether linkages.

Plausible Fragmentation Pathways:

Alpha Cleavage at the Ester Group: The C-C bond adjacent to the carbonyl group is a common site for cleavage. This could lead to the loss of the ethoxy radical (•OCH2CH3) or the ethyl radical (•CH2CH3), followed by the loss of carbon monoxide.

McLafferty Rearrangement: While less likely due to the quaternary carbon, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could occur if a suitable hydrogen were available, leading to the elimination of a neutral molecule.

Cleavage of the Ether Bond: The C-O bond of the ether linkage can undergo cleavage. This could result in the formation of a 4-methoxyphenoxy radical or a 4-methoxyphenoxide ion.

Fragmentation of the Phenoxy Ring: The aromatic ring can also fragment, typically after other initial cleavages. This can involve the loss of the methoxy group (•OCH3) or formaldehyde (B43269) (CH2O).

A table of potential major fragment ions and their corresponding mass-to-charge ratios (m/z) is presented below. The relative abundance of these ions would depend on the ionization energy and the specific mass spectrometer conditions.

Proposed Fragment Ionm/z (Mass-to-Charge Ratio)Plausible Origin
[C13H18O4]•+ (Molecular Ion)238Parent Molecule
[C11H13O3]+193Loss of •OC2H5
[C7H7O2]+123Cleavage at ether linkage, forming 4-methoxyphenoxy cation
[C6H7O]+108Loss of methyl from 4-methoxyphenoxy fragment
[C8H15O2]+143Cleavage of the phenyl-oxygen bond
[C4H7O2]+87Fragment from the ethyl 2-methylpropanoate (B1197409) moiety

Method Development for Quantitative Analysis in Research Matrices (Non-Biological)

For the quantitative analysis of this compound in non-biological research matrices, such as chemical reaction mixtures or industrial process samples, High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and robust technique. The development of such a method involves a systematic approach to optimize separation and detection parameters to ensure accuracy, precision, and reliability.

The process of method development would generally follow these steps:

Column Selection: A reversed-phase (RP) column, such as a C18 or C8, is typically the first choice for a molecule of this polarity. The choice between C18 and C8 would depend on the desired retention and selectivity.

Mobile Phase Selection and Optimization: A mixture of an aqueous buffer and an organic solvent is used as the mobile phase in RP-HPLC.

Organic Solvent: Acetonitrile or methanol are common choices. The proportion of the organic solvent is adjusted to achieve an optimal retention time for the analyte.

Aqueous Phase: A buffer, such as phosphate (B84403) or acetate buffer, is used to control the pH of the mobile phase. The pH can influence the retention time and peak shape of the analyte.

Elution Mode: An isocratic elution (constant mobile phase composition) is often preferred for its simplicity and robustness in quality control settings. A gradient elution (varying mobile phase composition) may be necessary if the sample contains components with a wide range of polarities.

Detector Wavelength Selection: The UV detector wavelength should be set at the wavelength of maximum absorbance (λmax) of this compound to achieve the highest sensitivity. This is determined by acquiring a UV spectrum of the compound.

Method Validation: Once the chromatographic conditions are optimized, the method must be validated according to established guidelines (e.g., ICH guidelines) to demonstrate its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

A summary of typical parameters for an HPLC-UV method for a similar compound is provided in the table below.

ParameterTypical Condition/Value
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water or Methanol:Water (with buffer)
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV at λmax
Injection Volume10-20 µL
Column TemperatureAmbient or controlled (e.g., 25-30 °C)

Applications of Ethyl 2 4 Methoxyphenoxy 2 Methylpropanoate in Chemical Science and Industry Non Clinical

Role as a Key Synthetic Intermediate for Organic Compounds

The molecular architecture of ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate makes it a strategic intermediate in the synthesis of a range of organic compounds. Its utility stems from the reactivity of its functional groups, which can be modified to build larger, more complex molecules for specialized applications.

This compound and its structural analogs are employed in the synthesis of specialty chemicals. The core phenoxypropanoate structure is a key component in various biologically active molecules. For instance, the sodium salt of the related 2-(4-methoxyphenoxy)propionic acid, known as Lactisole, is used as a flavor modifier that inhibits the perception of sweetness. chemicalbook.comthegoodscentscompany.com This demonstrates the utility of the 4-methoxyphenoxy propanoate skeleton in creating compounds with specific functional properties for the food and beverage industry. thegoodscentscompany.com

Furthermore, similar molecular frameworks are integral to the synthesis of complex pharmaceutical intermediates. The related compound, ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is known as Fenofibrate (B1672516). nih.gov While its clinical applications are outside the scope of this article, its synthesis highlights the role of the phenoxy-2-methylpropanoate structure as a foundational element for creating high-value specialty organic molecules. The methoxyphenoxy moiety itself is a recurring feature in the structure of various complex synthetic targets. pharmaffiliates.compharmaffiliates.comsigmaaldrich.cn

The aryloxyphenoxypropionate (APP) chemical class, to which this compound belongs, is well-known for its significant role in agriculture. evitachem.com Many compounds within this family exhibit herbicidal properties by targeting and inhibiting the acetyl-coenzyme A carboxylase (ACCase) enzyme in grasses, which is crucial for fatty acid biosynthesis. evitachem.com This makes them effective as selective herbicides for controlling grass weeds in broadleaf crops. scispace.com

A closely related analog, ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate, serves as a direct intermediate in the production of the insecticide etofenprox. google.com The synthesis involves the reduction of the ethyl ester to form 2-(4-ethoxyphenyl)-2-methylpropanol, a key precursor to the final pesticide product. google.com This pathway underscores the importance of the ethyl phenoxy methylpropanoate structure as a critical intermediate in the manufacturing of crop protection agents.

Potential in Materials Science Applications

The chemical structure of this compound suggests potential utility in the field of materials science, particularly in the development of new polymers and functional materials.

While not a conventional monomer due to the absence of a readily polymerizable group like a vinyl or acrylate (B77674) function, this compound could serve as a precursor to monomers. sapub.orgresearchgate.net Through chemical modification, polymerizable moieties could be introduced. For example, demethylation of the methoxy (B1213986) group would yield ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate, a phenolic compound. nih.govepa.gov This resulting phenol (B47542) could then potentially be used as a monomer in condensation polymerizations to synthesize polymers such as polyesters, polycarbonates, or epoxy resins. Lignin-derived monomers containing similar methoxyphenol structures, such as 2-methoxy-4-vinylphenol, are actively being explored for creating biobased thermoplastics and thermoset polymers. nih.govresearchgate.net

If incorporated into a polymer backbone, the structural features of this compound could impart desirable properties to coatings and adhesives. The aromatic ring can enhance thermal stability and rigidity, while the ether and ester linkages can provide a degree of flexibility and influence adhesion properties. Its incorporation into polymer formulations could be explored to modify surface properties and performance characteristics of the final coating or adhesive product.

Aromatic ethers are a class of compounds often found in high-performance polymers used in electronic and optical applications due to their thermal stability, chemical resistance, and favorable dielectric properties. The presence of the 4-methoxyphenoxy group in this compound suggests that polymers derived from it could potentially exhibit characteristics suitable for these advanced applications. Further research would be necessary to functionalize the molecule for polymerization and to evaluate the specific electronic and optical properties of the resulting materials.

Interactive Data Tables

Table 1: Summary of Applications

Application Area Specific Role Relevant Findings Citations
Synthetic Chemistry Precursor to Specialty ChemicalsThe core structure is a building block for flavor modifiers (e.g., Lactisole) and complex organic molecules. chemicalbook.comthegoodscentscompany.comnih.gov
Agriculture Intermediate for PesticidesAryloxyphenoxypropionate structures are used in herbicides. A close analog is a direct intermediate for the insecticide etofenprox. evitachem.comscispace.comgoogle.com
Materials Science Potential Monomer PrecursorCan be chemically modified (e.g., demethylation) to create a phenolic monomer for condensation polymerization. nih.govepa.govnih.gov
Materials Science Potential Constituent in CoatingsThe aromatic ether and ester groups could enhance thermal stability, flexibility, and adhesion in polymer coatings.N/A

Use as an Analytical Standard or Research Reagent:

While the compound is available from chemical suppliers, there is no specific information available detailing its use as a certified analytical standard for the quantification of other substances or as a key reagent in specific, documented research applications.

Due to the absence of this fundamental data, it is not possible to construct the requested article with the required level of scientific accuracy and detail. The generation of content for the specified sections and subsections would necessitate speculation, which would contravene the instructions for a scientifically rigorous and factual article. Further experimental research is required to elucidate the environmental behavior and potential analytical applications of this compound.

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate typically involves the Williamson ether synthesis. This method consists of the reaction of 4-methoxyphenol (B1676288) with an ethyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a base. While effective, traditional approaches often utilize harsh conditions and solvents that are not environmentally benign. Future research is focused on developing synthetic routes that are more efficient and adhere to the principles of green chemistry.

Key areas for improvement include:

Catalysis: The use of phase-transfer catalysts can enhance reaction rates and yields under milder conditions, reducing energy consumption. google.com Research into novel, recyclable catalysts is a promising avenue.

Solvent Selection: Replacing conventional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or even water-based systems can significantly reduce the environmental footprint of the synthesis. vinatiorganics.com Solvent-free reaction conditions, where possible, represent an ideal scenario.

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This involves optimizing reaction stoichiometry and reducing the use of protecting groups and other derivatives.

Renewable Feedstocks: Investigating the potential to derive starting materials, such as 4-methoxyphenol, from renewable biomass sources rather than petrochemical feedstocks is a long-term goal for sustainable production.

ParameterTraditional SynthesisGreen Synthesis Approach
Catalyst Strong bases (e.g., NaH)Phase-transfer catalysts, recyclable catalysts
Solvent Volatile organic solvents (e.g., DMF, THF)Green solvents (e.g., ionic liquids, water), solvent-free conditions
Energy High temperatures often requiredMilder reaction conditions, microwave or ultrasound assistance
Waste Significant byproduct and solvent wasteHigh atom economy, reduced waste generation

Exploration of Novel Non-Clinical Industrial Applications

While the primary applications of many phenoxypropanoates lie in the agricultural and pharmaceutical sectors, there is potential for this compound in other non-clinical industrial areas. Its chemical structure, featuring an ester and an ether functional group, along with an aromatic ring, suggests a range of possible uses that are yet to be fully explored.

Potential future applications include:

Polymer and Resin Industry: The compound could serve as a monomer or an additive in the synthesis of specialty polymers and resins. vinatiorganics.com Its aromatic structure could enhance thermal stability and mechanical properties of the resulting materials.

Fragrance and Flavor Industry: The methoxyphenyl moiety is a common feature in fragrance and flavor compounds. vinatiorganics.com Further investigation could reveal potential applications as a fragrance intermediate or a masking agent in various consumer products.

Specialty Solvents: Due to its ester and ether functionalities, it may possess unique solvency properties, making it a candidate for use as a specialty solvent in niche industrial processes.

Organic Synthesis: It can be utilized as a building block or intermediate in the synthesis of other complex organic molecules for various industrial applications, including dyes and electronics. vinatiorganics.com

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are powerful tools for predicting the physicochemical properties and biological activities of chemical compounds. For this compound and related compounds, the refinement of these models is a key area of future research.

Challenges and future directions include:

Descriptor Selection: The accuracy of QSAR/QSPR models is highly dependent on the molecular descriptors used. Future work should focus on identifying and validating novel descriptors that can more accurately capture the structural features influencing the properties of phenoxypropanoates.

Model Validation: Rigorous internal and external validation of the models is crucial to ensure their predictive power and reliability. This includes techniques like cross-validation and the use of independent test sets.

Machine Learning and AI: The application of advanced machine learning and artificial intelligence algorithms can help in developing more sophisticated and accurate predictive models, capable of handling large and complex datasets.

Expanded Predictive Scope: Current models often focus on a limited set of properties. Future models could be developed to predict a wider range of characteristics, such as solubility, viscosity, and thermal stability, which are important for industrial applications.

Modeling AspectCurrent ChallengesFuture Research Directions
Descriptors Limited accuracy of existing descriptorsDevelopment and validation of more sophisticated 2D and 3D descriptors
Algorithms Reliance on traditional statistical methodsIntegration of machine learning and AI for improved model performance
Validation Inadequate validation in some studiesRigorous internal and external validation protocols
Applicability Domain Narrowly defined applicabilityExpansion to a wider range of phenoxypropanoate derivatives

Investigation of Unexplored Reaction Mechanisms

The synthesis of this compound via the Williamson ether synthesis is generally understood to proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. However, there are still unexplored nuances of this reaction that warrant further investigation, particularly with the aid of modern computational tools.

Areas for future mechanistic studies include:

Solvent Effects: The choice of solvent can significantly influence the reaction rate and even the reaction mechanism. Computational studies can elucidate the role of solvent molecules in stabilizing transition states and intermediates.

Catalyst-Substrate Interactions: A deeper understanding of the interactions between the catalyst (e.g., a phase-transfer catalyst) and the reactants at a molecular level can aid in the design of more efficient catalytic systems.

Side Reactions and Byproduct Formation: The Williamson ether synthesis can sometimes be accompanied by side reactions, such as C-alkylation of the phenoxide. Mechanistic studies can help to understand the factors that favor the desired O-alkylation over competing pathways.

Reaction Dynamics: Beyond the static picture of transition states, computational simulations of the reaction dynamics can provide insights into the detailed motion of atoms as the reaction proceeds, offering a more complete understanding of the mechanism. nih.govsmu.edu

Addressing Environmental Impact through Green Chemistry Principles (Chemical Fate, not Toxicity)

The environmental impact of a chemical is not solely determined by its toxicity but also by its persistence and degradation in the environment. Applying the principles of green chemistry, particularly "design for degradation," is crucial in mitigating the long-term environmental footprint of this compound.

Future research in this area should focus on:

Biodegradation Pathways: Investigating the microbial and abiotic degradation pathways of the compound is essential. This involves identifying the primary degradation products and assessing their environmental impact. The ester linkage is a potential site for initial hydrolysis, leading to the formation of 2-(4-methoxyphenoxy)-2-methylpropanoic acid and ethanol. researchgate.net

Designing for Biodegradability: The chemical structure of the molecule can be intentionally modified to enhance its biodegradability without compromising its desired functionality. For example, incorporating functional groups that are more susceptible to enzymatic attack can facilitate its breakdown in the environment.

Life Cycle Assessment: A comprehensive life cycle assessment of the compound, from its synthesis to its ultimate fate in the environment, can provide a holistic view of its environmental impact and identify areas for improvement.

Minimizing Persistent Residues: Research should aim to ensure that the degradation of this compound does not lead to the formation of persistent or harmful residues in soil and water systems.

Q & A

Q. What are the common synthetic routes for ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate, and what reaction conditions are critical for high yield?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving esterification, hydrazine coupling, and acid-catalyzed condensation. For example:

  • Step 1 : Reaction of intermediates (e.g., boronic esters) under Pd-catalyzed Suzuki-Miyaura coupling conditions in DMF/Na₂CO₃ at 80°C .
  • Step 2 : Acidic hydrolysis (10% HCl in methanol) followed by borane-pyridine reduction at 0°C to stabilize intermediates .
  • Step 3 : Final coupling using trioxatriphosphane oxide under nitrogen to prevent oxidation .

Q. Key Conditions :

  • Temperature control (0°C for sensitive reductions).
  • Inert atmosphere (N₂) to avoid side reactions.
  • Purification via HPLC (retention time: 0.63–1.19 min under SMD-TFA05 conditions) .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

Methodological Answer:

  • LCMS : Confirm molecular weight (e.g., m/z 416 [M+H]⁺ for intermediates; m/z 791 [M+H]⁺ for final products) .
  • HPLC : Monitor retention times (e.g., 0.63–1.19 min under SMD-TFA05 conditions) to assess purity and detect byproducts .
  • ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.2 ppm), and ester carbonyl (δ ~170 ppm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Methodological Answer:

  • Catalyst Screening : Test PdCl₂(dppf)CH₂Cl₂ or other Pd catalysts for cross-coupling efficiency .
  • Solvent Optimization : Replace DMF with toluene or THF to reduce side reactions in moisture-sensitive steps .
  • Stoichiometric Adjustments : Use excess borane-pyridine (2.5 equiv.) to drive reductions to completion .
  • Scale-Up Considerations : Implement continuous flow processes for esterification to enhance reproducibility .

Q. What strategies are effective for resolving contradictions in reported synthetic yields (e.g., 41% vs. 50%)?

Methodological Answer:

  • Cross-Validation : Replicate procedures from independent sources (e.g., patent vs. journal methods) .
  • Byproduct Analysis : Use LCMS to identify unreacted intermediates or degradation products (e.g., hydrolyzed esters) .
  • Parameter Refinement : Adjust stirring rate, cooling time, or solvent ratios (e.g., HCl:methanol ratio) to improve consistency .

Q. How does the compound’s stability under acidic/basic conditions impact its use in drug discovery?

Methodological Answer:

  • Acidic Conditions : The ester group hydrolyzes to propanoic acid derivatives, limiting its utility in gastric environments. Stability tests in 1N HCl at 37°C are recommended .
  • Basic Conditions : Methoxy and ether linkages remain stable, but prolonged exposure to NaOH (>1M) degrades the ester .
  • Mitigation Strategies : Use prodrug formulations (e.g., methyl esters) or encapsulation to enhance stability .

Q. What role does this compound play in medicinal chemistry applications?

Methodological Answer:

  • Intermediate for Bioactive Molecules : Used to synthesize hydrazine derivatives with anti-inflammatory or anti-cancer activity .
  • Targeted Drug Delivery : The methoxyphenoxy group enhances lipophilicity, improving blood-brain barrier penetration .
  • Case Study : A derivative inhibited NF-κB in THP-1 cells (IC₅₀: 12 µM), demonstrating potential for cytokine modulation .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (hazard class: H303/H313) .
  • Ventilation : Use fume hoods during reactions with pyridine or HCl to avoid inhalation .
  • Waste Management : Neutralize acidic waste with NaHCO₃ before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate
Reactant of Route 2
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ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.